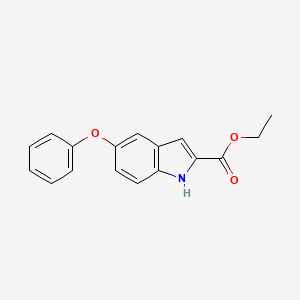

ethyl 5-phenoxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-17(19)16-11-12-10-14(8-9-15(12)18-16)21-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMATIMBVGPJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 5 Phenoxy 1h Indole 2 Carboxylate

Retrosynthetic Analysis and Identification of Key Precursors for the Indole-2-Carboxylate (B1230498) Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. For ethyl 5-phenoxy-1H-indole-2-carboxylate, two primary retrosynthetic pathways can be envisioned, corresponding to major indole (B1671886) synthesis strategies.

Pathway A: Fischer Indole Synthesis Logic

The most common disconnection for the indole core breaks the C2-C3 and N1-C7a bonds. This approach is characteristic of the Fischer indole synthesis. wikipedia.org This disconnection leads back to two key precursors:

(4-phenoxyphenyl)hydrazine (B103516) : This substituted hydrazine (B178648) provides the benzene (B151609) ring, the indole nitrogen (N1), and the C4, C5, C6, and C7 atoms.

Ethyl pyruvate : This α-ketoester serves as the three-carbon unit that forms the pyrrole (B145914) ring portion of the indole, specifically providing the C2, C3, and the carboxylate group.

Pathway B: Palladium-Catalyzed Cyclization Logic

A more modern disconnection strategy targets the N1-C2 and C3-C3a bonds, which is relevant to palladium-catalyzed C-H amination methods. nih.gov This pathway simplifies the target molecule to a single, more complex precursor:

Ethyl 2-acetamido-3-(4-phenoxyphenyl)acrylate : This substrate contains all the necessary atoms for the indole ring. The synthesis of this precursor itself would typically start from 4-phenoxybenzaldehyde (B127426) and N-acetylglycine via an Erlenmeyer-Plöchl reaction. nih.gov

These analyses identify a small set of fundamental building blocks—namely substituted anilines or hydrazines and simple carbonyl compounds—as the ultimate starting points for constructing the target molecule.

Classical and Modern Synthetic Routes to Indole-2-Carboxylates

The synthesis of the indole-2-carboxylate core has been a subject of extensive research, leading to the development of numerous methodologies. These range from century-old classical name reactions to modern transition-metal-catalyzed processes.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing indoles. wikipedia.orgthermofisher.comtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. byjus.com

For the specific synthesis of this compound, the reaction proceeds by condensing (4-phenoxyphenyl)hydrazine with ethyl pyruvate. The resulting hydrazone undergoes a -sigmatropic rearrangement upon heating in the presence of an acid catalyst, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired phenoxy-substituted indole. researchgate.net The general one-pot procedure avoids the need to isolate the often-unstable hydrazone intermediate. byjus.com

Table 1: Comparison of Synthetic Routes to the Indole-2-Carboxylate Core

| Feature | Fischer Indole Synthesis | Palladium-Catalyzed C-H Amination |

| Key Precursors | (4-phenoxyphenyl)hydrazine, Ethyl pyruvate | Ethyl 2-acetamido-3-(4-phenoxyphenyl)acrylate |

| Catalyst | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | Pd(II) source (e.g., Pd(OAc)₂) |

| Key Transformation | -Sigmatropic Rearrangement | Intramolecular C-H Amination/Cyclization |

| Primary Advantage | Cost-effective, well-established, readily available starting materials. orgsyn.org | High functional group tolerance, mild conditions. nih.gov |

| Primary Disadvantage | Can require harsh acidic conditions and high temperatures. | Requires more complex precursor synthesis and expensive catalyst. |

Modern synthetic chemistry has increasingly focused on the development of transition-metal-catalyzed reactions that offer greater efficiency and functional group compatibility. Palladium-catalyzed methods for indole synthesis have emerged as powerful alternatives to classical approaches. nih.gov

One prominent strategy involves the intramolecular aerobic oxidative C–H amination of 2-acetamido-3-aryl-acrylates. nih.govacs.org To synthesize this compound via this route, the required precursor is ethyl 2-acetamido-3-(4-phenoxyphenyl)acrylate. This substrate, in the presence of a catalytic amount of a palladium(II) source and an oxidant (often molecular oxygen from the air), undergoes cyclization to form the N-acetylated indole product. A subsequent deacetylation step yields the final N-H indole. nih.gov

The plausible mechanism involves the formation of a Pd(II)-amidate species, which then facilitates the metalation of an ortho C-H bond on the phenoxy-phenyl ring to form a palladacycle intermediate. Reductive elimination constructs the new C-N bond, forming the pyrrole ring. nih.gov This methodology is valued for its mild conditions and tolerance of various substituents on the aromatic ring. nih.gov

The pursuit of more sustainable synthetic methods has led to the exploration of alternative reaction pathways, including radical cyclizations. While less common for simple indole-2-carboxylates, intramolecular radical cyclization represents a valid strategy for forming the indole nucleus, particularly in more complex systems. This can involve, for instance, the cyclization of a radical generated on an aniline (B41778) nitrogen or a vinyl side chain onto an aromatic ring.

Green chemistry principles are increasingly being integrated into indole synthesis. Key areas of improvement include:

Alternative Energy Sources : Microwave irradiation has been shown to accelerate indole syntheses, often leading to higher yields and shorter reaction times. researchgate.net

Greener Solvents : The use of ionic liquids or low-melting mixtures can replace volatile and hazardous organic solvents, facilitating easier product separation and catalyst recycling. researchgate.netorganic-chemistry.org

Atom Economy : C-H activation and amination strategies are inherently atom-economical as they avoid the need for pre-functionalized starting materials (e.g., aryl halides), reducing waste generation. nih.gov

One-Pot Procedures : Combining multiple reaction steps, such as hydrazone formation and cyclization in the Fischer synthesis, minimizes the need for intermediate isolation and purification, thereby saving resources and reducing waste. organic-chemistry.org

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its indole nitrogen offers a prime site for further functionalization, enabling the creation of a diverse library of derivatives.

The hydrogen atom on the indole nitrogen is weakly acidic and can be readily removed by a suitable base to generate an indolyl anion. This anion is a potent nucleophile that can react with various electrophiles in N-functionalization reactions. clockss.org

N-alkylation is the most common derivatization, typically achieved by treating the indole with a base followed by an alkylating agent. mdpi.com Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃), while typical solvents are polar aprotic ones like dimethylformamide (DMF) or acetone. mdpi.combeilstein-journals.org A wide array of alkyl halides (e.g., allyl bromide, benzyl (B1604629) bromide) can be used to introduce different substituents at the N1 position. mdpi.comnih.gov Successful N-alkylation is easily confirmed by the disappearance of the N-H proton signal in ¹H-NMR spectra. nih.gov

Beyond simple alkylation, the nitrogen can undergo other functionalizations:

N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base introduces an acyl group, forming an N-acylindole. clockss.org

N-Arylation : The introduction of an aryl group can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org

These derivatization strategies significantly expand the chemical space accessible from the parent this compound, allowing for the fine-tuning of its properties for various applications.

Table 2: Representative Conditions for N-Alkylation of Indole-2-Carboxylates

| Base / Solvent | Alkylating Agent | Expected Product | Reference |

| aq. KOH / Acetone | Allyl Bromide | Ethyl 1-allyl-5-phenoxy-1H-indole-2-carboxylate | mdpi.com |

| aq. KOH / Acetone | Benzyl Bromide | Ethyl 1-benzyl-5-phenoxy-1H-indole-2-carboxylate | mdpi.com |

| NaH / THF | Alkyl Bromide | Ethyl 1-alkyl-5-phenoxy-1H-indole-2-carboxylate | beilstein-journals.org |

Regioselective Functionalization and Derivatization Strategies

C-3 Functionalization and Electrophilic Substitution

The C-3 position of the indole ring in ethyl 1H-indole-2-carboxylate derivatives is nucleophilic and thus highly susceptible to electrophilic substitution. orgsyn.org This inherent reactivity is a pivotal feature for the structural diversification of the molecule. Various electrophilic substitution reactions can be employed to introduce functional groups at this position, significantly altering the compound's properties.

One of the most common C-3 functionalization methods is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO). For instance, in a reaction analogous to the formylation of ethyl 5-nitro-1H-indole-2-carboxylate, the target compound can be treated with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This reaction proceeds by electrophilic attack of the chloroiminium ion at the electron-rich C-3 position, followed by hydrolysis to yield the 3-formyl derivative. nih.gov

Another key electrophilic substitution is acylation. For example, using oxalyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃), it is possible to introduce an acyl group, leading to the formation of dicarboxylate derivatives. clockss.org The general reactivity of the indole-2-carboxylate scaffold indicates that the C-3 position is the primary site for such electrophilic attacks. orgsyn.org

Table 1: Examples of Electrophilic Substitution Reactions at C-3 of Indole-2-Carboxylate Scaffolds

| Reaction Type | Reagents | Functional Group Introduced | Reference Compound |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate |

Modifications at the C-5 Position: Introduction of Phenoxy Moiety and Further Transformations

The introduction of the phenoxy group at the C-5 position is the defining feature of the title compound. This can be achieved through several strategic synthetic routes, either by constructing the indole ring from a phenoxy-substituted precursor or by attaching the phenoxy group to a pre-existing indole scaffold.

Fischer Indole Synthesis A primary and versatile method for constructing the indole ring is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. thermofisher.comnih.gov To synthesize this compound, the process would begin with (4-phenoxyphenyl)hydrazine, which is condensed with an α-ketoester, such as ethyl pyruvate, to form the corresponding hydrazone. This intermediate, under acidic conditions (using catalysts like polyphosphoric acid, sulfuric acid, or zinc chloride), undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final 5-phenoxy-substituted indole product. wikipedia.orgnih.gov

Ullmann Condensation An alternative approach involves forming the C-O ether bond on a pre-functionalized indole ring via an Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction is a powerful tool for forming aryl ethers. mdpi.com The synthesis would start with an ethyl 5-halo-1H-indole-2-carboxylate, typically the 5-bromo derivative, which is reacted with phenol (B47542) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or N-methylpyrrolidone. wikipedia.orgthermofisher.com Modern variations of this reaction may employ ligands to improve catalyst efficacy and allow for milder reaction conditions. organic-chemistry.org

Table 2: Key Synthetic Routes for the C-5 Phenoxy Moiety

| Synthetic Method | Key Precursors | Typical Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Fischer Indole Synthesis | (4-phenoxyphenyl)hydrazine, Ethyl pyruvate | H₂SO₄ or PPA | Indole Ring |

Further transformations would typically involve modifications of the phenoxy ring itself, such as electrophilic aromatic substitution (e.g., nitration or halogenation), but the primary focus remains on the strategic introduction of this key moiety.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning from laboratory-scale synthesis to a scalable, industrial process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing cost and waste. For the synthesis of this compound, several parameters are critical.

In the context of the Fischer indole synthesis , the choice and concentration of the acid catalyst are paramount. Different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂) can lead to varying yields and side-product profiles. nih.gov For example, studies on related syntheses have shown that switching from one acid to another or adjusting the reaction time can significantly impact the product yield. nih.gov Temperature control is also crucial, as the jk-sci.comjk-sci.com-sigmatropic rearrangement step is thermally sensitive.

For the Ullmann condensation route, optimization focuses on the catalyst system. Factors include the copper source (e.g., CuI, Cu₂O), the choice of ligand (e.g., phenanthroline, Johnphos), the type of base (inorganic vs. organic), and the solvent. organic-chemistry.org A well-chosen ligand can accelerate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings, which is essential for a scalable and economical process. organic-chemistry.org

Purification is another key aspect of scalability. While laboratory procedures often rely on column chromatography, large-scale production favors methods like recrystallization or distillation. Developing a robust crystallization process is often a critical step in process optimization to ensure high purity of the final product. nih.gov

Spectroscopic and Chromatographic Methods for Compound Characterization (Generic Mention)

The structural elucidation and purity assessment of this compound and its intermediates are performed using a standard suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the primary tools for structural confirmation. ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the indole NH, the aromatic protons on both the indole and phenoxy rings, and the ethyl ester group. ¹³C NMR confirms the carbon skeleton of the molecule. asianpubs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.govasianpubs.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the indole, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups. asianpubs.org

Chromatographic Methods: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to determine the purity of the final compound and intermediates. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, confirming connectivity and stereochemistry. nih.gov

Structure Activity Relationship Sar and Rational Design of Ethyl 5 Phenoxy 1h Indole 2 Carboxylate Analogs

General Principles of SAR in Indole (B1671886) Medicinal Chemistry

The indole scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov This structure is present in a multitude of biologically active molecules, and its versatility allows for extensive chemical modification. chula.ac.thmdpi.com The SAR of indole-based compounds is highly dependent on the nature, position, and orientation of substituents on the indole core.

Key positions for substitution on the indole ring include the nitrogen atom (N-1), the C-2 and C-3 positions of the pyrrole ring, and the C-4, C-5, C-6, and C-7 positions of the benzene ring. nih.gov

N-1 Position: Substitution at the indole nitrogen can significantly impact the molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These changes can, in turn, affect metabolic stability, cell permeability, and receptor binding affinity.

C-2 Position: This position is often substituted with groups that can act as hydrogen bond acceptors or donors, such as carboxylic acids, esters, or amides. nih.gov These functional groups are frequently involved in critical binding interactions with biological targets.

C-3 Position: The C-3 position is the most nucleophilic and is often a site for introducing diversity into the indole scaffold. Substituents at C-3 can project into binding pockets and are crucial for determining potency and selectivity.

Benzene Ring (C-4 to C-7): Modifications on the benzene portion of the indole nucleus can modulate lipophilicity, electronic properties, and steric bulk, influencing pharmacokinetics and pharmacodynamics. researchgate.net

The rational design of novel indole derivatives often involves leveraging these principles to enhance desired biological activities while minimizing off-target effects. researchgate.net

Impact of Modifications at the Indole Nitrogen (N-1) on Biological Activity

Alkylation or arylation at the N-1 position removes the hydrogen bond donor capability, which can be either beneficial or detrimental depending on the target binding site. For instance, in a series of Mcl-1 inhibitors based on an indole-2-carboxylic acid scaffold, substitution at the indole nitrogen with various alkyl, heteroalkyl, and aryl groups was found to be well-tolerated. acs.org This tolerance provided an opportunity for rational design, where the N-substituent was extended to form a macrocycle, locking the molecule into a more favorable binding conformation. acs.org

In other cases, the N-H bond is crucial for activity. Docking studies of certain indole-2-carboxamide derivatives have shown that the indole nitrogen can form a hydrogen bond with key amino acid residues (e.g., Glu190) in the target enzyme's active site, indicating that substitution at N-1 would be unfavorable for binding.

The choice of substituent at N-1 can also influence metabolic stability. N-alkoxy derivatives of indole-3-carbinol (B1674136), for example, have shown significantly increased potency in breast cancer cells compared to the parent compound, demonstrating that N-1 modification can enhance bioactivity. nih.gov

Table 1: Effect of N-1 Substitution on Biological Activity of Indole Analogs

| Parent Scaffold | N-1 Substituent | Observed Effect | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | -H (unsubstituted) | Acts as H-bond donor, can be critical for binding. | - |

| Indole-2-carboxylic acid | Alkyl, Heteroalkyl, Aryl | Generally well-tolerated; provides a handle for further modification (e.g., macrocyclization). | acs.org |

| Indole-3-carbinol | -H | Baseline activity. | nih.gov |

| Indole-3-carbinol | -OCH3 | 23-fold increase in growth arrest activity. | nih.gov |

| Indole-3-carbinol | -OC4H9 | 470-fold increase in growth arrest activity. | nih.gov |

Exploration of Substitutions on the Phenoxy Moiety and their Pharmacological Consequences

While direct SAR studies on substitutions of the phenoxy group in this specific indole scaffold are limited, principles can be drawn from related structures and general medicinal chemistry knowledge. The phenyl ring itself is a common pharmacophoric element, but its properties can be modulated through bioisosteric replacement to overcome issues like poor metabolic stability or to enhance potency. nih.gov

In a study of 3-benzylideneindolin-2-ones, which feature a phenyl ring attached to the indole core, various substitutions on this ring were explored. tandfonline.com

Electron-withdrawing groups like cyano (-CN) and nitro (-NO2) were introduced.

Electron-donating groups such as dimethylamino (-N(CH3)2) were tested.

Groups capable of hydrogen bonding , like phenolic (-OH) and carboxylic acid (-COOH), were evaluated.

Bulky or lipophilic groups , such as benzyloxy and phenoxy moieties, were also included.

The results showed that these substitutions significantly impacted biological activity. For instance, a carboxylic acid directly attached to the phenyl ring resulted in low activity, but increasing the distance between the ring and the acid with a spacer enhanced inhibitory percentages. tandfonline.com Conversely, replacing the acidic group with a hydrophobic cyclopropyl (B3062369) substituent led to an inactive compound. tandfonline.com This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituents on the terminal phenyl ring.

Bioisosteric replacement of the phenyl ring with various heterocycles (e.g., pyridine, thiophene) is another common strategy to modulate electronic properties, improve solubility, and introduce new hydrogen bonding interactions. ctppc.org

Table 2: Representative Substitutions on a Terminal Phenyl Ring in Indole Analogs

| Parent Scaffold | Phenyl Ring Substituent Position | Substituent | Effect on Activity (c-Src Inhibition) | Reference |

|---|---|---|---|---|

| 3-Benzylideneindolin-2-one | para | -COOH | Low activity | tandfonline.com |

| 3-Benzylideneindolin-2-one | para | -CH2-O-Ph-COOH | High activity (94% inhibition) | tandfonline.com |

| 3-Benzylideneindolin-2-one | para | -CH2-O-Cyclopropyl | Inactive | tandfonline.com |

| 3-Benzylideneindolin-2-one | meta | -O-Ph | Moderate activity | tandfonline.com |

Role of the Ester Group (-COOEt) at C-2: Bioisosteric Replacements and Functional Modifications

The ethyl ester (-COOEt) at the C-2 position of the indole ring is a critical functional group. It is a hydrogen bond acceptor and its carbonyl group can engage in important interactions with biological targets. The ester moiety also contributes to the lipophilicity and metabolic profile of the molecule. Replacing this group with bioisosteres is a key strategy in lead optimization. ctppc.org

Carboxylic Acid: The most straightforward modification is the hydrolysis of the ester to the corresponding carboxylic acid (-COOH). This introduces a strong hydrogen bond donor and an acidic center that can form salt bridges with basic residues (like arginine or lysine) in a receptor or enzyme active site. In many cases, the carboxylic acid is the active form (the "pharmacophore"), while the ester acts as a prodrug, improving cell permeability before being hydrolyzed in vivo. For instance, in the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold was identified as a promising starting point, with the acid being crucial for chelating Mg2+ ions in the enzyme's active site. rsc.org

Amides: Replacing the ester with a carboxamide (-CONH-R) is a common bioisosteric switch. nih.gov This replacement maintains the hydrogen bond acceptor capability of the carbonyl oxygen but introduces a hydrogen bond donor (the amide N-H). The "R" group on the amide can be varied to explore different regions of the binding pocket, potentially leading to increased potency or selectivity. Numerous studies have focused on indole-2-carboxamides, which have shown a wide range of biological activities, including as CB1 receptor allosteric modulators and antitubercular agents. rsc.orgnih.gov The substituent attached to the amide nitrogen is critical for activity. For example, in a series of CB1 modulators, a phenethyl group on the amide was found to be important, with further substitutions on the terminal phenyl ring fine-tuning the activity. nih.gov

Other Bioisosteres: Other acidic moieties can serve as bioisosteres for the carboxylic acid. Tetrazoles are a well-known example, offering a similar pKa to carboxylic acids but with improved metabolic stability and oral bioavailability in some cases. ctppc.org

Table 3: Bioisosteric Replacements for the C-2 Ester/Carboxylic Acid

| Functional Group | Key Features | Potential Advantages | Example Application |

|---|---|---|---|

| -COOEt (Ester) | H-bond acceptor, lipophilic | Good cell permeability, can act as a prodrug | Parent compound |

| -COOH (Carboxylic Acid) | H-bond donor/acceptor, acidic | Forms strong ionic interactions (salt bridges) | HIV-1 Integrase Inhibitors rsc.org |

| -CONH-R (Amide) | H-bond donor/acceptor | Increased metabolic stability, allows for diverse R-group exploration | CB1 Modulators, Anti-TB Agents rsc.orgnih.gov |

| Tetrazole | Acidic, metabolically stable | Improved bioavailability and metabolic profile | Angiotensin Receptor Blockers ctppc.org |

Substituent Effects on the Indole Ring (C-4, C-6, C-7) and their Contribution to Receptor/Enzyme Interactions

While the C-5 position is occupied by the phenoxy group in the parent compound, the other positions on the benzene ring (C-4, C-6, and C-7) are valuable points for modification to optimize interactions with receptors or enzymes. The electronic and steric properties of substituents at these positions can significantly influence activity.

In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists, the effects of substituents at the C-4, C-5, C-6, and C-7 positions were systematically evaluated. researchgate.net

C-4 Position: Substitution at this position was found to be the least favorable for activity. This suggests that the C-4 position may be located in a sterically constrained region of the binding pocket or that substitution there disrupts an important interaction.

C-7 Position: In contrast, substitution at the C-7 position was the most favorable. Methoxy (B1213986) group substitution at C-7 yielded one of the most potent compounds in the series. researchgate.net This indicates that the C-7 position likely points towards a region of the binding pocket that can accommodate substituents and where favorable interactions can be formed.

Halogenation: The introduction of halogens (e.g., -F, -Cl) is a common tactic in medicinal chemistry to modulate lipophilicity and electronic distribution. In the aforementioned study, fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net In another series of indole-2-carboxamides, a chloro or fluoro group at the C-5 position enhanced potency for CB1 receptor modulation. nih.gov

These findings underscore the importance of exploring the entire periphery of the indole scaffold to map the topology of the target's binding site and optimize ligand-receptor interactions.

Table 4: Impact of Benzene Ring Substitution on CysLT1 Antagonist Activity

| Position of Substitution | Substituent | Relative Potency | Reference |

|---|---|---|---|

| C-4 | -F, -Cl, -OCH3 | Least favorable | researchgate.net |

| C-5 | -F, -Cl, -OCH3 | Moderately favorable | researchgate.net |

| C-6 | -F, -Cl, -OCH3 | Favorable | researchgate.net |

| C-7 | -F, -Cl, -OCH3 | Most favorable | researchgate.net |

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional arrangement of a molecule is paramount to its ability to bind to a biological target. Conformational analysis and stereochemistry are therefore critical components of SAR studies, particularly for flexible molecules like ethyl 5-phenoxy-1H-indole-2-carboxylate.

Conformational Flexibility: Even seemingly minor structural elements can adopt multiple conformations, which can significantly impact binding affinity. A compelling example comes from the structural analysis of indole-2-carboxylic acid-based Mcl-1 inhibitors. X-ray crystallography revealed that the indole-2-carboxylic acid moiety could adopt two distinct binding poses, differing by a 180° rotation around the C-N amide bond. acs.org

Pose A (Favored): This conformation allowed for an optimal cation-π interaction between the indole ring and an arginine residue (Arg263) and a polar interaction between the 2-carboxylic acid and an asparagine residue (Asn260).

Pose B (Less Favored): In this rotated conformation, the cation-π interaction was less ideal, and the carboxylic acid formed a different hydrogen bond with a valine residue (Val258). acs.org

This discovery led to a rational design strategy: tethering the indole nitrogen substituent to another part of the molecule to create a macrocycle. This conformational constraint was designed to lock the molecule in the more favorable "Pose A," with the hypothesis that this would increase binding affinity and cellular potency. acs.org

Stereochemistry: The introduction of chiral centers into indole analogs necessitates the evaluation of individual enantiomers or diastereomers, as biological targets are chiral and often exhibit stereospecific binding. The hydrogenation of substituted indole-2-carboxylates to the corresponding indolines can create stereocenters at the C-2 and C-3 positions. clockss.org Depending on the reaction conditions and substituents, either cis or trans diastereomers can be selectively prepared. clockss.org The differential biological activity of these stereoisomers can provide valuable information about the required three-dimensional pharmacophore for interaction with the target.

In Vitro Biological Activity and Mechanistic Elucidation of Ethyl 5 Phenoxy 1h Indole 2 Carboxylate and Its Derivatives

Investigation of Molecular Targets and Ligand Binding Interactions

The initial steps in understanding the pharmacological potential of ethyl 5-phenoxy-1H-indole-2-carboxylate and its derivatives involve identifying their molecular targets and characterizing the interactions that govern their binding.

Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

While the broader class of indole (B1671886) derivatives has been studied for interactions with various receptors, specific receptor binding assay data for this compound and its closely related analogues are not extensively detailed in the current body of scientific literature. Research on other indole-based structures has shown affinity for targets like serotonin (B10506) and dopamine (B1211576) receptors, but direct evidence for the phenoxy-substituted indole-2-carboxylate (B1230498) series remains an area for future investigation.

Enzyme Inhibition Profiling (e.g., Kinases, Phospholipase A2, Aromatase, β-Glucuronidase, SHP2)

The primary mechanism of action investigated for derivatives of the ethyl 5-substituted-1H-indole-2-carboxylate scaffold is enzyme inhibition, with a particular focus on kinases, which are crucial regulators of cellular processes.

Kinase Inhibition:

Research has demonstrated that ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives show promising inhibitory activity against Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases. asianpubs.orgresearchgate.net A luminance assay was used to determine the in vitro GSK-3β inhibitory activity, with results expressed as IC50 values. researchgate.net

| Compound | Substituent at C5 | IC50 (µM) |

|---|---|---|

| Aii1 | -Cl | 0.015 |

| Aii2 | -Br | 0.013 |

| Aii3 | -CH3 | 0.016 |

| Aii11 | -F | 0.010 |

Furthermore, studies on closely related 5-substituted-indole-2-carboxamide derivatives have identified them as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). nih.govrsc.orgnih.gov These enzymes are significant targets in oncology. The inhibitory efficacy of these compounds was evaluated through EGFR-TK and CDK2 assays. nih.gov

| Compound | Structure Description | EGFR IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|---|

| 5d | Indole-2-carboxamide derivative | 89 ± 6 | - |

| 5e | Indole-2-carboxamide derivative | 93 ± 8 | - |

| 5i | 5-substituted-3-ethylindole-2-carboxamide | - | 24 ± 02 |

| 5j | 5-substituted-3-ethylindole-2-carboxamide | - | 16 ± 02 |

| Erlotinib | Reference | 80 ± 5 | - |

| Dinaciclib | Reference | - | 20 |

Other Enzyme Inhibition:

In addition to kinases, indole derivatives with phenoxy linkages have been explored as inhibitors of other enzymes. A study on indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole moiety demonstrated potent α-glucosidase inhibitory activity. nih.gov This suggests that the phenoxy group can be a valuable component for enzyme binding. However, specific inhibitory data for this compound against Phospholipase A2, Aromatase, β-Glucuronidase, or SHP2 is not available in the reviewed literature.

Ion Channel Modulation Studies

Currently, there is a lack of specific research findings on the modulation of ion channels by this compound or its direct derivatives.

Cellular Level Biological Responses and Phenotypic Screening

Following the identification of molecular targets, research has progressed to evaluating the effects of these compounds at the cellular level, primarily through phenotypic screening to assess their impact on cancer cell viability and proliferation. nih.gov

Cell-Free and High-Throughput Screening Methodologies

The investigation of enzyme inhibition by these indole derivatives inherently relies on cell-free screening methodologies. For instance, the evaluation of GSK-3β inhibition utilized a luminance-based assay, which measures enzyme activity in a reconstituted, cell-free system. researchgate.net Similarly, the EGFR-TK assay is a cell-free method to determine the direct inhibitory effect of compounds on the tyrosine kinase activity of the EGFR protein. nih.gov These assays are well-suited for high-throughput screening campaigns to identify initial hit compounds from large chemical libraries.

In Vitro Studies on Cellular Proliferation, Apoptosis, and Cell Cycle Regulation (e.g., antiproliferative effects in cancer cell lines)

A significant body of research has focused on the antiproliferative effects of indole-2-carboxylate derivatives in various human cancer cell lines. These studies reveal that modifications, particularly at the C5 position of the indole ring, are critical for cytotoxic activity.

A novel class of indole-2-carboxylate derivatives was synthesized and evaluated for antiproliferative activity against HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines. nih.gov The results showed that several derivatives exhibited significant, dose-dependent inhibition of cancer cell growth. nih.gov

| Compound | HepG2 | A549 | MCF7 |

|---|---|---|---|

| 6e (methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate) | 14.11 ± 1.15 | 3.78 ± 0.58 | 11.23 ± 0.97 |

| 9l (methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate) | 24.08 ± 1.76 | 11.26 ± 0.98 | 13.87 ± 1.03 |

| Etoposide (Reference) | 5.73 ± 0.43 | 18.35 ± 1.34 | 15.26 ± 1.17 |

Further investigations into the mechanism of action revealed that the antiproliferative effects of compounds like 6e and 9l are associated with the induction of apoptosis. nih.gov These compounds were found to increase the generation of reactive oxygen species (ROS) in a dose-dependent manner and induce the cleavage of poly(ADP-ribose) polymerase (PARP) in A549 cells, which are hallmarks of apoptosis. nih.gov Other studies on related indole-based compounds confirmed their ability to induce apoptosis, as demonstrated by flow cytometry analysis showing an increased population of Annexin-V positive cells. mdpi.com The pro-apoptotic activity of some indole-2-carboxamide derivatives has also been linked to the activation of caspases, key enzymes that mediate programmed cell death. nih.gov

Modulation of Inflammatory Responses and Signaling Pathways (e.g., NF-κB, COX-2)

Derivatives of the indole core are known to exert anti-inflammatory effects by intervening in key signaling pathways that regulate inflammation. researchgate.netnih.gov Research has highlighted their ability to modulate the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways, both of which are central to the inflammatory process.

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) and its dimer 3,3'-diindolylmethane, have been shown to be effective modulators of NF-κB signaling. nih.gov This modulation is a key aspect of their biological activity. The inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, thereby dampening the inflammatory cascade.

Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. mdpi.com The selective inhibition of COX-2 is a primary goal for anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Studies on various 2-phenyl-1H-indole derivatives have demonstrated their potential as potent and selective COX-2 inhibitors. For instance, the introduction of a methylsulfonyl group at the para position of the C-2 phenyl ring and a methoxy (B1213986) group at the C-5 position of the indole ring resulted in a compound with excellent COX-2 selectivity. mdpi.comresearchgate.net

The table below summarizes the in vitro COX-2 inhibitory activity of a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, demonstrating the impact of substitutions on potency and selectivity. researchgate.net

| Compound ID | 5-Position Substituent | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI) |

| 4a | H | 0.26 | >50 | >192.3 |

| 4b | F | 0.11 | 3.36 | 30.5 |

| 4c | Cl | 0.15 | 11.1 | 74.0 |

| 4d | Me | 0.12 | 10.3 | 85.8 |

| 4e | OMe | 0.08 | 23.3 | 291.2 |

| Data sourced from research on 2-phenyl-1H-indole derivatives, illustrating the therapeutic potential of the broader indole class. researchgate.net |

Antimicrobial and Antiviral Activities in Cellular Models

The indole scaffold is a key feature in compounds exhibiting a wide range of antimicrobial and antiviral activities. nih.gov Derivatives of indole-2-carboxylate, in particular, have been synthesized and evaluated for their efficacy against various pathogens in cellular models. nih.govfabad.org.trresearchgate.net

Antimicrobial Activity: Indole derivatives have shown promise in combating both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net One key area of investigation is the inhibition of biofilm formation, a process by which bacteria adhere to surfaces and form protective communities that are resistant to antibiotics. nih.gov Synthetic indole mimetics have been developed that are significantly more active than indole itself in modulating biofilm formation. nih.gov Furthermore, specific ester and amide derivatives of indole-2-carboxylic acid have demonstrated notable activity against Enterococcus faecalis and the fungal pathogen Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL. fabad.org.trresearchgate.net

Antiviral Activity: A number of indole-2-carboxylate derivatives have been found to possess broad-spectrum antiviral properties. nih.govsemanticscholar.org In vitro screening has revealed their ability to inhibit the replication of both RNA and DNA viruses. For example, certain derivatives have shown potent inhibitory activity against Influenza A virus and Coxsackie B3 virus (Cox B3). nih.gov One notable compound, designated 8f in a study, exhibited a high selectivity index of 17.1 against the Cox B3 virus. nih.gov More recently, indole-based compounds have been identified as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.govrsc.org An indole-2-carboxylic acid derivative, after structural optimization, was found to inhibit HIV-1 integrase with an IC50 value of 0.13 μM. nih.govnih.gov Another indole derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM and showing a high selectivity index of 78.6. actanaturae.ru

The following table presents the antiviral activity of selected indole-2-carboxylate derivatives against various viruses. nih.gov

| Compound ID | Virus | IC50 (μmol/L) | CC50 (μmol/L) | Selectivity Index (SI) |

| 8f | Cox B3 | 3.15 | 53.8 | 17.1 |

| 14f | Influenza A/FM/1/47 | 7.53 | 91.2 | 12.1 |

| 10f | HSV-1 | 15.6 | >100 | >6.4 |

| Data from a study on the broad-spectrum antiviral activity of novel indole-2-carboxylate derivatives. nih.gov |

Mechanistic Elucidation via Biochemical and Molecular Biology Techniques

Signal Transduction Pathway Analysis and Target Engagement Studies

The biological effects of this compound and its derivatives are underpinned by their interaction with specific cellular targets and the subsequent modulation of signal transduction pathways. nih.govmdpi.com These compounds can deregulate multiple signaling cascades, including the PI3K/Akt/mTOR and Ras/MAPK pathways, which are fundamental to cell growth, proliferation, and survival. researchgate.netnih.gov

Target engagement studies have successfully identified specific protein kinases as molecular targets for indole derivatives. For example, a series of indole-2-carboxamides demonstrated potent antiproliferative activity by inhibiting multiple receptor tyrosine kinases. mdpi.com The most active compounds were found to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAFV600E mutant kinase, with IC50 values in the nanomolar range. mdpi.com This multi-target engagement highlights the potential of these compounds to overcome resistance mechanisms that can arise from the redundancy of signaling pathways.

The table below shows the kinase inhibitory activity of representative indole-2-carboxamide derivatives. mdpi.com

| Compound ID | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | VEGFR-2 IC50 (nM) |

| Va | 71 ± 06 | 80 ± 08 | 110 ± 10 |

| Ve | 90 ± 09 | 77 ± 06 | 121 ± 11 |

| Vg | 81 ± 07 | 85 ± 09 | 115 ± 09 |

| Vh | 85 ± 08 | 83 ± 07 | 118 ± 12 |

| Erlotinib (Ref.) | 80 ± 05 | 60 ± 05 | 101 ± 09 |

| Data from a study on multi-target indole-2-carboxamides. mdpi.com |

Protein-Ligand Interaction Mapping and Allosteric Modulation Studies

To understand the molecular basis of target engagement, computational and biophysical techniques are employed to map the interactions between indole derivatives (ligands) and their protein targets. Molecular docking, a key computational method, predicts the binding conformation and affinity of a ligand within the active site of a protein. jocpr.com

Studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have used molecular docking to reveal their binding mode. nih.govnih.gov These analyses showed that the indole core and the C2 carboxyl group chelate the two essential Mg²⁺ ions within the enzyme's active site. nih.govnih.gov Further docking studies on indole-2-carboxamides with EGFR and BRAFV600E have elucidated specific protein-ligand interactions. For instance, the 5-chloro-indole moiety of one potent compound was observed to fit snugly into a hydrophobic pocket, forming interactions with key amino acid residues like Val471, Trp531, and Phe583. mdpi.com The indole NH group often acts as a hydrogen bond donor, interacting with crucial residues such as Thr529 in BRAFV600E. mdpi.com

Beyond direct binding at the active site, some indole derivatives can act as allosteric modulators, binding to a site on the protein distinct from the primary active site to regulate its activity. nih.gov

Intracellular Target Validation and Downstream Effects

Following the identification of a potential molecular target and the characterization of the ligand-protein interaction, it is crucial to validate this target within a cellular context and to characterize the downstream consequences of its modulation. This process confirms that the observed cellular effects, such as anti-inflammatory or antiproliferative activity, are indeed a result of the compound's action on its intended target.

Computational Chemistry and Theoretical Investigations on Ethyl 5 Phenoxy 1h Indole 2 Carboxylate

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and predict the reactivity of indole (B1671886) derivatives. researchgate.net For ethyl 5-phenoxy-1H-indole-2-carboxylate, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular geometry, including bond lengths and angles. ijrar.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. materialsciencejournal.org A smaller gap generally implies higher reactivity. researchgate.net These calculations help identify the most probable sites for electrophilic and nucleophilic attacks, providing insights into the molecule's interaction with biological targets. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's chemical behavior. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated to build a comprehensive reactivity profile. materialsciencejournal.org

| Parameter | Description | Typical Predicted Value for Indole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 4.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | ~ 6.0 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | ~ 1.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | ~ 2.25 eV |

| Electronegativity (χ) | Power of an atom to attract electrons ((I+A)/2) | ~ 3.75 eV |

Note: These values are illustrative and would be specifically calculated for this compound using DFT methods.

Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, forming a stable complex. rsyn.fyi This method is instrumental in elucidating the molecular basis of a drug's mechanism of action. For this compound, docking studies can identify potential biological targets and predict its binding affinity and mode of interaction. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a target protein. Scoring functions are then used to estimate the binding energy (often expressed as a docking score in kcal/mol), with lower scores indicating a more favorable interaction. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the active site. nih.gov Indole derivatives have been successfully docked into the active sites of various enzymes, including cyclooxygenase-2 (COX-2), glycogen (B147801) synthase kinase-3β (GSK-3β), and tyrosinase, to rationalize their inhibitory activities. researchgate.netresearchgate.netmdpi.com

| Target Enzyme | PDB ID | Ligand Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Alkyl |

| GSK-3β | 6V6L | -8.5 | Val135, Arg141, Lys85 | Hydrogen Bond, Hydrophobic |

| Tyrosinase | 3NM8 | -7.9 | His244, Ser282, Val283 | Hydrogen Bond, π-π Stacking |

Note: This table presents hypothetical docking results for this compound against known targets for indole derivatives to illustrate the type of data generated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the ligand-protein complex in a simulated physiological environment. espublisher.com

For this compound, an MD simulation would typically be performed on the best-docked pose obtained from molecular docking. nih.gov The simulation tracks the trajectory of the complex over a period of nanoseconds, allowing for the analysis of its stability. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess conformational changes. Stable RMSD values over time suggest a stable binding mode. Furthermore, MD simulations can refine the understanding of binding energetics by calculating the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. espublisher.com

| Simulation Parameter | Description | Typical Value/Setting |

| Software | Program used for the simulation | GROMACS, AMBER |

| Force Field | Set of parameters to describe interatomic potentials | CHARMM36, AMBER99 |

| Solvent Model | Representation of the aqueous environment | TIP3P water model |

| Simulation Time | Duration of the simulation | 100 nanoseconds |

| Temperature | System temperature | 300 K |

| Pressure | System pressure | 1 bar |

| Ensemble | Statistical ensemble used | NPT (isothermal-isobaric) |

Note: This table outlines typical parameters for setting up an MD simulation for a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov A QSAR study for a series of analogues of this compound would involve calculating a set of molecular descriptors for each compound. mdpi.com

These descriptors can be constitutional (e.g., molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model, validated internally and externally, can be a valuable tool for predicting the potency of novel indole derivatives and understanding which structural features are most important for their activity. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Electronic | Dipole Moment | Can affect solubility and binding to polar sites. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum-Chemical | HOMO/LUMO Energy | Correlates with chemical reactivity and charge transfer. |

| Thermodynamic | LogP (Octanol-Water Partition) | Represents lipophilicity, affecting membrane permeability. |

| Steric | Molar Refractivity | Describes molecular volume and polarizability. |

Note: This table lists common descriptor types used in QSAR models and their general relevance.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. proceedings.science A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

Once a validated pharmacophore model is developed for a class of indole inhibitors, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.gov This process, known as virtual screening, allows for the rapid identification of potential new hits from millions of compounds, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. acs.org This approach is highly efficient for discovering new scaffolds that could be optimized into lead compounds. nih.gov

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | A group that can donate a proton to a hydrogen bond (e.g., N-H in indole). | Forms H-bonds with acceptor groups (e.g., C=O) in the receptor. |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a proton in a hydrogen bond (e.g., C=O in carboxylate). | Forms H-bonds with donor groups (e.g., N-H, O-H) in the receptor. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., indole, phenoxy group). | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (HY) | A nonpolar region of the molecule (e.g., ethyl group). | Interacts with hydrophobic pockets in the binding site. |

Note: This table describes the common pharmacophoric features relevant to this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization

In the drug development process, a compound must not only be potent but also possess favorable pharmacokinetic properties. nih.gov ADME properties determine how a drug is taken up by, moves through, and is cleared from the body. Poor ADME profiles are a major cause of late-stage drug failure. In silico ADME prediction tools are used early in the discovery process to evaluate the drug-likeness of compounds and identify potential liabilities. researchgate.net

| ADME Property | Description | Predicted Outcome for a Drug-like Molecule |

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Gastrointestinal (GI) Absorption | Likelihood of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeant | Ability to cross the BBB and enter the central nervous system. | Yes/No (depends on target) |

| CYP2D6 Inhibitor | Potential to inhibit a key drug-metabolizing enzyme. | No |

| Drug-Likeness | Overall assessment based on multiple parameters. | Good |

Note: This table shows key ADME parameters and desirable outcomes based on common drug-likeness rules.

Emerging Research Directions and Prospective Non Clinical Applications of Ethyl 5 Phenoxy 1h Indole 2 Carboxylate Analogs

Role in Advancing Research in Specific Therapeutic Areas (e.g., neuroinflammation, metabolic disorders, in vitro oncology)

Analogs of ethyl 5-phenoxy-1H-indole-2-carboxylate are proving to be instrumental in the exploration of new therapeutic strategies for a range of diseases. Their utility in a non-clinical research setting is primarily as molecular tools to probe disease mechanisms and identify novel biological targets.

In the field of neuroinflammation , which is implicated in neurodegenerative diseases like Alzheimer's, indole-2-carboxylate (B1230498) derivatives are being investigated as inhibitors of key signaling molecules. For instance, research has focused on the synthesis of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as potential inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a protein kinase involved in inflammatory pathways. nih.govasianpubs.orgresearchgate.net A study on various substituted indole-2-carboxylates demonstrated their in vitro inhibitory activity against GSK-3β, with some analogs showing promising IC50 values. researchgate.net These findings are crucial for understanding the role of GSK-3β in neuroinflammation and for the development of more potent and selective inhibitors.

For metabolic disorders such as type 2 diabetes, analogs of indole-2-carboxylic acid have been identified as selective modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These compounds serve as research tools to understand the nuances of PPARγ activation and its downstream effects on glucose metabolism and insulin (B600854) sensitivity.

In in vitro oncology research, indole-2-carboxylate and indole-2-carboxamide analogs are widely used to investigate the molecular mechanisms of cancer. These compounds have shown antiproliferative activity against various cancer cell lines. nih.govmdpi.com For example, a series of novel indole-2-carboxamides demonstrated significant cytotoxicity against MCF-7, A549, and HCT cell lines, with compound 4e exhibiting an average IC50 of 2 µM. mdpi.com Furthermore, some indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.gov The study of these analogs helps to elucidate the role of these kinases in cancer progression and to design more effective multi-targeted anticancer agents.

Table 1: In Vitro Antiproliferative Activity of Selected Indole-2-Carboxamide Analogs

| Compound | Target/Assay | Cell Line | IC50 / GI50 (µM) | Source |

|---|---|---|---|---|

| Compound 4e | Cytotoxicity | MCF-7, A549, HCT (average) | 2 | mdpi.com |

| Compound 5d | EGFR Inhibition | - | 0.089 | nih.gov |

| Compound 5e | EGFR Inhibition | - | 0.093 | nih.gov |

| Compound 5h | CDK2 Inhibition | - | 0.011 | nih.gov |

| Compound 5k | CDK2 Inhibition | - | 0.019 | nih.gov |

Development as Chemical Probes for Elucidating Biological Pathways

The development of potent and selective inhibitors based on the this compound scaffold has led to their use as chemical probes to dissect complex biological pathways. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

Indole-2-carboxamide analogs have been instrumental in probing the mycolic acid biosynthetic pathway in Mycobacterium tuberculosis. These compounds have been shown to inhibit the essential transporter MmpL3, which is responsible for translocating mycolic acids to the mycobacterial cell envelope. nih.gov By using these analogs as chemical probes, researchers can study the intricacies of MmpL3 function and its role in mycobacterial survival, paving the way for the development of new anti-tubercular agents. nih.gov

Similarly, derivatives of indole-2-carboxylic acid have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. rsc.orgmdpi.com These molecules act as probes to study the mechanism of integrase-mediated DNA strand transfer and to understand the molecular interactions within the enzyme's active site. rsc.org The insights gained from these studies are crucial for designing next-generation antiretroviral therapies.

Novel Synthetic Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound analogs has been in medicinal chemistry, their unique chemical properties also open up avenues for novel synthetic applications in other fields. The indole-2-carboxylate core can serve as a versatile synthon for the construction of more complex heterocyclic systems.

For example, the ester functionality at the 2-position can be readily converted into other functional groups, such as hydrazides. These hydrazides can then undergo cyclization reactions with various reagents to form new heterocyclic rings, such as thiazoles. mdpi.com This synthetic versatility allows for the creation of a diverse range of molecules with potential applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, although these specific applications for this scaffold are still in early exploratory stages. The core structure's stability and reactivity profile make it an attractive building block for creating complex molecules that mimic those found in nature, which could lead to new therapeutic agents. chemimpex.com

Integration with Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

The this compound scaffold is well-suited for integration with combinatorial chemistry and high-throughput synthesis (HTS) techniques to generate large libraries of diverse analogs. The synthesis of indole-2-carboxylates can be achieved through various methods, including the Fischer indole (B1671886) synthesis and copper-catalyzed cascade reactions, which are amenable to parallel synthesis formats. mdpi.comthieme-connect.com

The generation of indole-2-carboxylate libraries has been particularly useful in the discovery of novel enzyme inhibitors. For example, a high-throughput screen for inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to β-lactam antibiotics, identified indole-2-carboxylates as a promising starting point for inhibitor development. researchgate.net Subsequent library synthesis and structure-activity relationship (SAR) studies allowed for the rapid optimization of these initial hits into potent and broad-spectrum inhibitors. researchgate.net The use of microwave-assisted synthesis has also been shown to accelerate the production of indole-2-carboxylate derivatives, further facilitating the rapid generation of compound libraries. researchgate.net

Future Prospects and Design Strategies in Pre-Clinical Drug Discovery Pipelines (General, non-clinical focus)

The future of this compound analogs in preclinical research is promising, with ongoing efforts to design more potent, selective, and cell-permeable molecules. A key design strategy involves structure-based drug design, where the crystal structure of a target protein is used to guide the synthesis of complementary inhibitors. This approach has been successfully applied in the development of indole-2-carboxamide inhibitors of various enzymes.

Fragment-based drug design is another powerful strategy being employed. This involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. This approach was utilized in the design of anti-tubercular indoleamides. nih.gov

Furthermore, the exploration of different substitution patterns on the indole ring and the phenoxy group will continue to be a major focus of research. The goal is to fine-tune the pharmacological properties of these analogs, such as their target affinity, selectivity, and metabolic stability. As our understanding of the molecular basis of various diseases deepens, so too will our ability to design and synthesize novel indole-2-carboxylate analogs as powerful research tools and potential starting points for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-phenoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves indole ring functionalization. For example, Fischer indole synthesis ( ) uses ethyl pyruvate phenylhydrazones under acidic conditions (e.g., HCl/EtOH), though side reactions (e.g., chloro-substitution) may occur. Alternative routes include coupling phenoxy groups to preformed indole cores via Ullmann or Buchwald-Hartwig reactions. Solvent selection (e.g., PEG-400/DMF mixtures in ) and catalysts (e.g., CuI for azide-alkyne cycloadditions) can improve yields. Purification via column chromatography (70:30 ethyl acetate/hexane) is effective .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons and ester carbonyl signals (δ ~4.3 ppm for ethyl group, δ ~160–165 ppm for COO).

- HRMS (FAB-HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C17H15NO4: theoretical 298.1075).

- TLC : Monitors reaction progress using ethyl acetate/hexane systems .

- XRD (if crystalline) : SHELX software ( ) refines crystal structures, resolving bond angles and torsional strain in the indole-phenoxy system .

Q. How can purity and stability be assessed under varying storage conditions?

- Methodological Answer :

- HPLC : Quantifies purity using C18 columns and UV detection (λ = 254 nm for indole absorbance).

- Stability Studies : Store at –20°C in inert atmospheres (N2). Monitor decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in derivatives?

- Methodological Answer : SHELX software ( ) enables high-resolution refinement of X-ray data. For example, torsional angles between the phenoxy and indole moieties can be analyzed to predict π-π stacking interactions. Anomalous dispersion corrections in SHELXD improve electron density maps for heavy-atom derivatives .

Q. What mechanistic insights explain abnormal reaction products during synthesis?

- Methodological Answer : In Fischer indole synthesis ( ), abnormal chloro-substitution (e.g., ethyl 6-chloroindole-2-carboxylate) may arise from competing electrophilic aromatic substitution under acidic conditions. Computational modeling (DFT) of transition states or in situ NMR can identify intermediates. Adjusting proton sources (e.g., H2SO4 vs. HCl) minimizes side reactions .

Q. How can AI-driven simulations optimize reaction pathways for novel derivatives?

- Methodological Answer : COMSOL Multiphysics ( ) integrates AI for predictive modeling. For example, machine learning algorithms trained on reaction datasets (e.g., solvent polarity, temperature) can predict optimal conditions for synthesizing 5-phenoxy-substituted indoles. Automated labs enable real-time adjustment of parameters like catalyst loading .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Data Normalization : Use standardized assays (e.g., IC50 in enzyme inhibition).

- Cohort Analysis : Compare derivatives (e.g., 5-fluoro vs. 5-phenoxy analogs in ) to isolate substituent effects.

- Molecular Dynamics : Simulate ligand-receptor binding to reconcile discrepancies between in vitro and in silico results .

Critical Analysis of Contradictory Evidence

- Synthetic Yields : reports 42% yield via CuI catalysis, while notes higher yields (65%) using optimized Fischer conditions. This discrepancy may arise from substrate-specific reactivity or purification losses.

- Stability Data : While emphasizes –20°C storage, lacks decomposition data. Researchers should prioritize empirical stability testing for long-term storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.